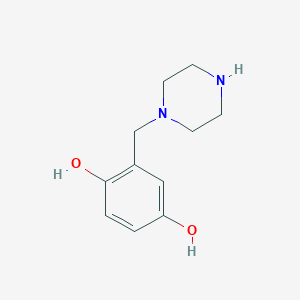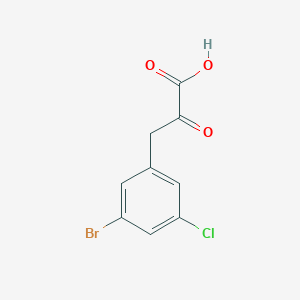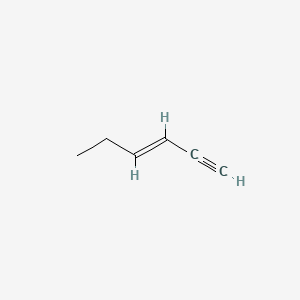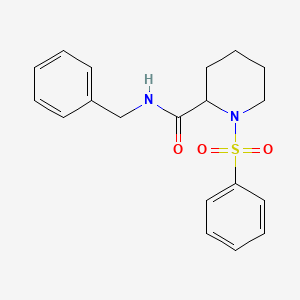
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of an indole ring system and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Propan-2-Amine Group: This can be achieved through reductive amination, where the indole derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the amine group, potentially converting it to an alkylamine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxindole derivatives: from oxidation.
Alkylamines: from reduction.
Nitrated, sulfonated, or halogenated indoles: from substitution.
科学的研究の応用
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential to form complex molecules.
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
- Explored for its potential therapeutic effects, such as acting as a precursor to pharmaceuticals.
Industry
- Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The indole ring might play a role in binding to specific sites, while the amine group could participate in hydrogen bonding or ionic interactions.
類似化合物との比較
Similar Compounds
(2S)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine: A stereoisomer with different biological activity.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethanamine: Lacks the propan-2-amine group, leading to different chemical properties.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-1-amine: Different positioning of the amine group affects its reactivity.
Uniqueness
- The specific stereochemistry and functional groups of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride confer unique properties, making it distinct in terms of reactivity and potential applications.
特性
分子式 |
C12H20Cl2N2 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC名 |
(2R)-1-(1-methyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9(13)7-10-3-4-12-11(8-10)5-6-14(12)2;;/h3-4,8-9H,5-7,13H2,1-2H3;2*1H/t9-;;/m1../s1 |
InChIキー |
KMLKRIMOOZAHOA-KLQYNRQASA-N |
異性体SMILES |
C[C@H](CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
正規SMILES |
CC(CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




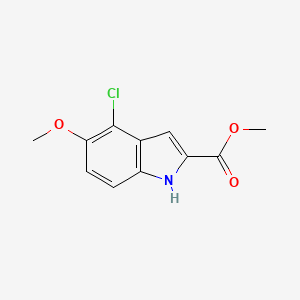
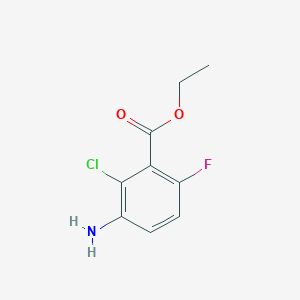
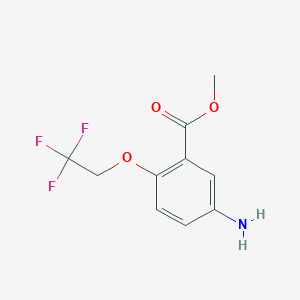



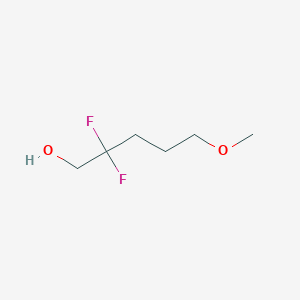
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
